molecular formula C21H24N2O5 B161801 Toborinone CAS No. 128667-95-8

Toborinone

Cat. No.: B161801
CAS No.: 128667-95-8
M. Wt: 384.4 g/mol
InChI Key: BYKYPZBCMBEEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toborinone is a small molecule drug known for its role as a phosphodiesterase III inhibitor. It is primarily used in the treatment of cardiovascular diseases, particularly heart failure. This compound works by inhibiting the enzyme phosphodiesterase III, which leads to an increase in intracellular cyclic adenosine monophosphate levels, resulting in enhanced cardiac contractility and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toborinone can be synthesized through various synthetic routes. One common method involves the reaction of 6-hydroxy-2-quinolinone with 3,4-dimethoxybenzylamine in the presence of a suitable base to form the intermediate. This intermediate is then reacted with 2,3-epoxypropyl methanesulfonate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves multiple purification steps, including crystallization and chromatography, to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Toborinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toborinone has several scientific research applications:

    Chemistry: Used as a model compound to study phosphodiesterase inhibition and its effects on cyclic adenosine monophosphate levels.

    Biology: Investigated for its effects on cellular signaling pathways and calcium mobilization.

    Medicine: Used in clinical research for the treatment of heart failure and other cardiovascular diseases.

    Industry: Employed in the development of new cardiovascular drugs and therapeutic agents

Mechanism of Action

Toborinone exerts its effects by inhibiting the enzyme phosphodiesterase III. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which enhances cardiac contractility and promotes vasodilation. The elevated cyclic adenosine monophosphate levels result in the inhibition of calcium release from intracellular stores and calcium entry through plasma membrane channels, ultimately reducing platelet aggregation .

Comparison with Similar Compounds

    Olprinone: Another phosphodiesterase III inhibitor with similar effects on cyclic adenosine monophosphate levels and cardiac contractility.

    Milrinone: A phosphodiesterase III inhibitor used in the treatment of heart failure, known for its positive inotropic and vasodilatory effects.

Uniqueness of Toborinone: this compound is unique in its specific molecular structure, which allows for distinct pharmacokinetic properties and metabolic pathways. Unlike other phosphodiesterase III inhibitors, this compound undergoes extensive conjugation with glucuronic acid, sulfate, and glutathione, leading to the formation of unique metabolites .

Properties

IUPAC Name

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYPZBCMBEEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048813
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143343-83-3
Record name Toborinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143343-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toborinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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